Kinase Selectivity: 5-Methoxy vs. 5-Hydroxy Scaffold Confers Clk1/4 Selectivity Over Broad-Spectrum Kinase Inhibition
Derivatives based on the 5-methoxybenzo[b]thiophene-2-carboxylic acid scaffold exhibit unprecedented selectivity for Clk1/4 over the closely related kinase Dyrk1A. The flagship compound 21b (derived from 5-methoxybenzo[b]thiophene-2-carboxylic acid) inhibited Clk1 with an IC50 of 7 nM and Clk4 with an IC50 of 2.3 nM, showing no significant Dyrk1A inhibition [1]. In contrast, replacing the 5-methoxy with a 5-hydroxy group produced multi-targeted inhibitors of Dyrk1A, Dyrk1B, and Clk1, with compounds 12 and 17 showing additional off-target activity against Haspin and Clk2 [2]. This demonstrates that the 5-methoxy substitution is essential for maintaining selective Clk1/4 inhibition.
| Evidence Dimension | Kinase selectivity profile of derived carboxamides |
|---|---|
| Target Compound Data | 5-Methoxy scaffold → Compound 21b: Clk1 IC50 = 7 nM, Clk4 IC50 = 2.3 nM; no significant Dyrk1A inhibition |
| Comparator Or Baseline | 5-Hydroxy scaffold → Compounds 12 and 17: multi-kinase inhibition of Dyrk1A, Dyrk1B, Clk1, Haspin, and Clk2 |
| Quantified Difference | Selective Clk1/4 inhibition vs. broad-spectrum inhibition of 5+ kinases |
| Conditions | Cell-free kinase assays; Dyrk1A selectivity panel; published in J. Med. Chem. 2017 and Cancers 2024 |
Why This Matters
Procurement of the 5-methoxy variant is mandatory for programs targeting selective Clk1/4 inhibition, as the 5-hydroxy analog yields a fundamentally different polypharmacology profile that cannot substitute.
- [1] ElHady, A. K., Abdel-Halim, M., Abadi, A. H., & Engel, M. (2017). Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. Journal of Medicinal Chemistry, 60(13), 5377–5391. View Source
- [2] Mostafa, N., Chen, P.-J., Darwish, S. S., Su, Y.-C., Shiao, M.-H., Piazza, G. A., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Cancers, 16(15), 2733. View Source
